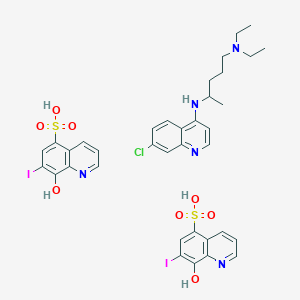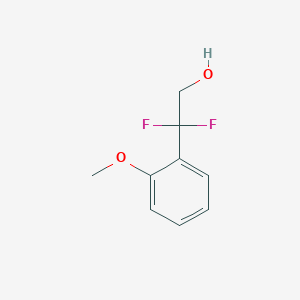![molecular formula C21H25Na2O10P B15126676 Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minnelide is a water-soluble prodrug of triptolide, a compound derived from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F. Triptolide has been recognized for its potent anti-inflammatory, immunosuppressive, and antitumor properties. Minnelide has shown significant promise in preclinical and clinical studies, particularly in the treatment of various cancers, including pancreatic and gastrointestinal cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Minnelide is synthesized from triptolide through a series of chemical reactions designed to enhance its water solubility and bioavailability.
Industrial Production Methods: The industrial production of Minnelide involves large-scale synthesis of triptolide, followed by its chemical modification to produce Minnelide. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Minnelide undergoes various chemical reactions, including:
Oxidation: Minnelide can be oxidized to form reactive intermediates that contribute to its antitumor activity.
Reduction: Reduction reactions can modify the functional groups in Minnelide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into Minnelide, potentially enhancing its therapeutic properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed: The major products formed from these reactions include modified forms of Minnelide with potentially enhanced or altered biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: Minnelide serves as a model compound for studying the chemical modification of natural products to enhance their therapeutic properties.
Biology: Minnelide is used to investigate the molecular mechanisms underlying its antitumor and anti-inflammatory effects.
Medicine: Minnelide has shown promise in the treatment of various cancers, including pancreatic, gastrointestinal, and hematological malignancies.
Industry: Minnelide’s potential as a therapeutic agent has led to its development and commercialization by pharmaceutical companies .
Wirkmechanismus
Minnelide exerts its effects through multiple mechanisms:
Molecular Targets: Minnelide targets several key proteins involved in cancer cell survival and proliferation, including heat shock protein 70 (HSP70) and c-Myc
Pathways Involved: Minnelide induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. .
Vergleich Mit ähnlichen Verbindungen
Minnelide is unique compared to other similar compounds due to its water solubility and enhanced bioavailability. Similar compounds include:
Triptolide: The parent compound of Minnelide, known for its potent antitumor and anti-inflammatory properties but limited by its poor water solubility and toxicity
(5R)-5-hydroxytriptolide (LLDT-8): A low-toxicity analog of triptolide currently in phase I clinical trials for its immunosuppressive properties
Minnelide’s unique chemical modifications make it a promising candidate for further development and clinical application .
Eigenschaften
Molekularformel |
C21H25Na2O10P |
|---|---|
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZHBJMVNZRZUQEP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;phosphoric acid](/img/structure/B15126609.png)
![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)

![[2-[2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate](/img/structure/B15126637.png)




![L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-](/img/structure/B15126688.png)
![5,6,17-Trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene](/img/structure/B15126695.png)
![3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[(4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl)methyl]phenyl]propanoic acid](/img/structure/B15126697.png)
![Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate;hydrochloride](/img/structure/B15126698.png)


